
2-(Methoxymethyl)-2-methyloxirane
Overview
Description
2-(Methoxymethyl)-2-methyloxirane, also known as MEMO, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MEMO is a cyclic ether that contains an epoxide group and a methoxymethyl group, making it an important intermediate for the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)-2-methyloxirane is not fully understood, but it is believed to involve the formation of reactive intermediates, such as epoxides and aldehydes. These reactive intermediates can interact with cellular macromolecules, such as DNA, proteins, and lipids, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(Methoxymethyl)-2-methyloxirane has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, genotoxicity, and mutagenicity. 2-(Methoxymethyl)-2-methyloxirane can induce DNA damage, leading to cell cycle arrest and apoptosis. 2-(Methoxymethyl)-2-methyloxirane can also inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase, leading to neurotoxicity. In addition, 2-(Methoxymethyl)-2-methyloxirane can interact with cellular membranes, leading to membrane disruption and lipid peroxidation.
Advantages and Limitations for Lab Experiments
2-(Methoxymethyl)-2-methyloxirane has several advantages for lab experiments, including its high purity, stability, and ease of handling. 2-(Methoxymethyl)-2-methyloxirane is also readily available and relatively inexpensive. However, 2-(Methoxymethyl)-2-methyloxirane has some limitations, including its low solubility in water and its potential toxicity. Therefore, caution should be exercised when handling 2-(Methoxymethyl)-2-methyloxirane, and appropriate safety measures should be taken.
Future Directions
There are several future directions for 2-(Methoxymethyl)-2-methyloxirane research, including the development of new synthetic methods for 2-(Methoxymethyl)-2-methyloxirane and its derivatives, the investigation of its potential applications in materials science, and the exploration of its biological activities and mechanism of action. In addition, 2-(Methoxymethyl)-2-methyloxirane can be used as a starting point for the synthesis of new compounds with potential therapeutic applications, such as anticancer and antiviral agents. Further research is needed to fully understand the potential of 2-(Methoxymethyl)-2-methyloxirane and its derivatives in various fields of science.
Scientific Research Applications
2-(Methoxymethyl)-2-methyloxirane has been extensively studied for its potential applications in various fields of science, including organic synthesis, materials science, and medicinal chemistry. 2-(Methoxymethyl)-2-methyloxirane is a versatile intermediate that can be used for the synthesis of various organic compounds, such as chiral epoxides, alcohols, and amines. 2-(Methoxymethyl)-2-methyloxirane can also be used as a cross-linking agent for the preparation of polymer networks and as a stabilizer for emulsions. In medicinal chemistry, 2-(Methoxymethyl)-2-methyloxirane has been shown to exhibit antitumor, antiviral, and antibacterial activities, making it a promising lead compound for drug discovery.
properties
IUPAC Name |
2-(methoxymethyl)-2-methyloxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(3-6-2)4-7-5/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGZYRGYOMNFSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477279 | |
| Record name | 2-(methoxymethyl)-2-methyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)-2-methyloxirane | |
CAS RN |
37459-10-2 | |
| Record name | 2-(methoxymethyl)-2-methyloxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60477279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



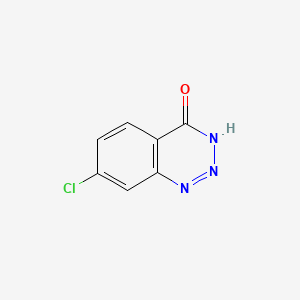
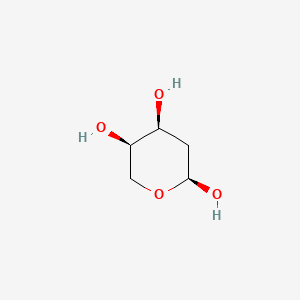


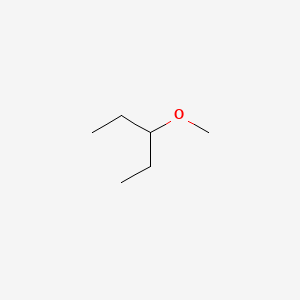
![ethyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B3051897.png)

![Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-](/img/structure/B3051900.png)

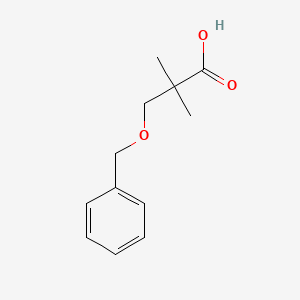

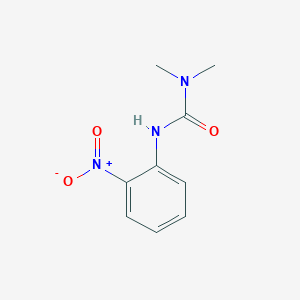
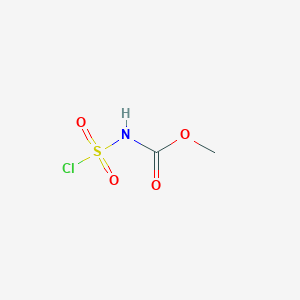
![14-Chloro-9-methyl-2-phenyl-3-oxa-4,7,8,10-tetrazatetracyclo[9.4.0.02,4.06,10]pentadeca-1(11),6,8,12,14-pentaene](/img/structure/B3051907.png)